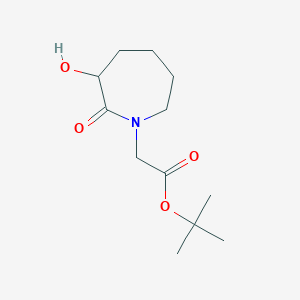
2-Fluoro-4-methyl-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6FNO3 and a molecular weight of 183.14 g/mol . It is characterized by a benzaldehyde core substituted with fluorine, methyl, and nitro groups. This compound is a pale yellow solid that is soluble in most organic solvents . It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
2-Fluoro-4-methyl-5-nitrobenzaldehyde can be synthesized through several synthetic routes. One common method involves the nitration of 2-fluoro-4-methylbenzaldehyde under controlled conditions . The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the benzaldehyde ring.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to improve yield and efficiency .
Analyse Des Réactions Chimiques
2-Fluoro-4-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 2-fluoro-4-methyl-5-aminobenzaldehyde, while oxidation of the aldehyde group produces 2-fluoro-4-methyl-5-nitrobenzoic acid .
Applications De Recherche Scientifique
2-Fluoro-4-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, the compound can interact with enzymes and proteins through its aldehyde and nitro groups. These interactions can lead to the formation of covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function . The fluorine atom can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
2-Fluoro-4-methyl-5-nitrobenzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-nitrobenzaldehyde: This compound lacks the methyl group present in this compound, which can affect its reactivity and applications.
2-Fluoro-4-methoxy-5-nitrobenzaldehyde: The presence of a methoxy group instead of a methyl group can significantly alter the compound’s chemical properties and reactivity.
2-Chloro-4-fluoro-5-nitrobenzaldehyde: The substitution of chlorine for the methyl group can lead to different reactivity patterns and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
IUPAC Name |
2-fluoro-4-methyl-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDWVXUIJCCEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2736542.png)

![N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2736545.png)
![(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid](/img/structure/B2736549.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2736550.png)


![1-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2736557.png)
![5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2736558.png)



